3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Overview
Description
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H5ClF2N2 and its molecular weight is 166.55 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives, including 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Studies have shown that these compounds can significantly reduce the corrosion rate, with the inhibitory action increasing with the concentration of pyrazole compounds. This characteristic makes them potentially useful in industrial applications where steel corrosion is a concern (Herrag et al., 2007).
Synthesis and Structural Analysis
Research into the methylation of 5-Amino-3-methylthio-1H-pyrazoles, closely related to the this compound, has revealed their importance as building blocks for a variety of pyrazole derivatives. These compounds are characterized through methods like X-ray diffraction analysis and ab initio calculation, providing valuable information for further chemical synthesis and applications (Ren et al., 2010).
Pharmaceutical Potential
Pyrazole derivatives are also studied for their potential pharmaceutical applications. For instance, some pyrazole compounds have shown inhibitory activity against human microsomal prostaglandin E synthase 1, suggesting potential use in drug development. The computational evaluation of their reactivity and pharmaceutical potential is a key aspect of this research (Thomas et al., 2018).
Antifungal and Antimicrobial Activities
Several studies have focused on the antifungal and antimicrobial activities of pyrazole derivatives. For example, research has shown that certain pyrazole compounds have significant inhibitory effects against various pathogens, including tobacco mosaic virus and other microbial strains. This suggests potential applications in agriculture and medicine for the prevention and treatment of plant diseases and infections (Xiao et al., 2015).
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBRBWYIQJDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363006 | |
Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-14-5 | |
Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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